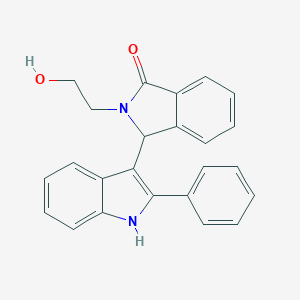![molecular formula C17H23FN2O3 B276962 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid, also known as FPBA, is a chemical compound with potential therapeutic applications in the field of neuroscience. FPBA belongs to the class of piperazine derivatives and has been found to exhibit significant activity as a modulator of neurotransmitter systems in the brain.
Mecanismo De Acción
The exact mechanism of action of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid is not fully understood. However, it is believed to act as an inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have various effects on physiological and psychological processes.
Biochemical and Physiological Effects:
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can have effects on mood, motivation, and cognition. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid has also been found to have anxiolytic and antidepressant effects, which may be related to its effects on neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid in lab experiments is that it has been shown to have significant activity as a modulator of neurotransmitter systems in the brain. This makes it a potentially useful tool for studying the role of neurotransmitters in various physiological and psychological processes. However, one limitation of using 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid in lab experiments is that its exact mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid.
Direcciones Futuras
There are several future directions that could be explored in the study of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid. One direction could be to investigate the potential therapeutic applications of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid in the treatment of depression, anxiety, and schizophrenia. Another direction could be to further investigate the mechanism of action of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid, which could lead to a better understanding of its effects on neurotransmitter systems in the brain. Additionally, future research could focus on developing new derivatives of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid with improved pharmacological properties.
Conclusion:
In conclusion, 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid is a chemical compound with potential therapeutic applications in the field of neuroscience. It has been found to exhibit significant activity as a modulator of neurotransmitter systems in the brain and has been shown to have anxiolytic and antidepressant effects. While its exact mechanism of action is not fully understood, 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid has the potential to be a useful tool for studying the role of neurotransmitters in various physiological and psychological processes. Further research is needed to fully understand the potential therapeutic applications of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 2-fluorobenzonitrile with piperazine in the presence of a base to produce 4-(2-fluorophenyl)piperazine. This intermediate is then reacted with 3,3-dimethylacetyl chloride in the presence of a base to produce 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid.
Aplicaciones Científicas De Investigación
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid has been found to exhibit significant activity as a modulator of neurotransmitter systems in the brain. It has been shown to affect the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in a wide range of physiological and psychological processes. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid has also been found to have potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia.
Propiedades
Fórmula molecular |
C17H23FN2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
5-[4-(2-fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,12-16(22)23)11-15(21)20-9-7-19(8-10-20)14-6-4-3-5-13(14)18/h3-6H,7-12H2,1-2H3,(H,22,23) |
Clave InChI |
KBVSUVISZSGABG-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)CC(=O)O |
SMILES canónico |
CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)




![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)